REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([NH:14][NH:15]C(OC(C)(C)C)=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:23]>>[ClH:23].[CH2:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([NH:14][NH2:15])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
tert-butyl 2-(1-benzylpiperidin-3-yl)hydrazinecarboxylate
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCC1)NNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
6.83 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CC(CCC1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: PERCENTYIELD | 112% | |
YIELD: CALCULATEDPERCENTYIELD | 146.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |